molecular formula C12H19Cl2NS B1422923 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride CAS No. 1311314-56-3

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride

Cat. No. B1422923
M. Wt: 280.3 g/mol
InChI Key: MWGIRCDAOXHNOH-UHFFFAOYSA-N
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Description

Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalized Cyclopentenediones Synthesis : This compound is involved in reactions with nucleophilic secondary and primary amines under mild conditions, leading to products with potential applications in organic synthesis and pharmaceuticals (Egorov, Khasanova, Gimalova & Miftakhov, 2019).

  • Formation of Crystal Structures : Research shows that derivatives of this compound can form complex crystal structures, which could have implications in materials science and crystallography (Lennartson & McKenzie, 2011).

  • Indazole Synthesis : It plays a role in the synthesis of indazoles, highlighting its importance in creating heterocyclic compounds, which are crucial in the development of pharmaceuticals (Counceller, Eichman, Wray, Welin & Stambuli, 2012).

Biological Applications

Other Applications

  • Anti-Inflammatory Properties : Derivatives of this compound have shown potential anti-inflammatory effects, suggesting its application in creating new anti-inflammatory drugs (Karande & Rathi, 2017).

  • Supramolecular Chemistry : It is used in the study of supramolecular chemistry involving amine-phenol adducts, which is important for understanding complex chemical systems (Glidewell, Ferguson, Gregson & Campaña, 2000).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

2-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNS.ClH/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10;/h3-6,9,12H,7-8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGIRCDAOXHNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC(CN)C1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 2
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 3
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 4
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 5
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 6
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride

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